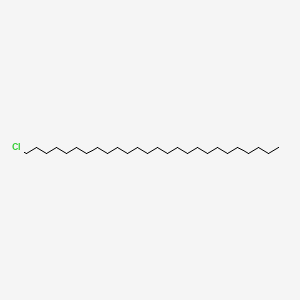

1-Chlorohexacosane

Description

1-Chlorohexacosane is a long-chain chloroalkane with the molecular formula C₂₆H₅₃Cl, consisting of a 26-carbon alkane backbone and a terminal chlorine atom.

Properties

CAS No. |

56134-53-3 |

|---|---|

Molecular Formula |

C26H53Cl |

Molecular Weight |

401.1 g/mol |

IUPAC Name |

1-chlorohexacosane |

InChI |

InChI=1S/C26H53Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3 |

InChI Key |

OMQRHANPZIOLFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorohexacosane can be synthesized through the chlorination of hexacosane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexacosane molecule. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hexacosane and chlorine gas through a reactor equipped with UV light sources. The reaction is monitored to ensure complete chlorination and the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorohexacosane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

Reduction Reactions: The compound can be reduced to hexacosane using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed:

Alcohols: Formed from nucleophilic substitution with hydroxide ions.

Ethers: Formed from nucleophilic substitution with alkoxide ions.

Amines: Formed from nucleophilic substitution with amines.

Hexacosane: Formed from reduction reactions.

Scientific Research Applications

1-Chlorohexacosane has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkyl derivatives.

Biology: Studied for its effects on biological membranes due to its long hydrophobic chain, which can interact with lipid bilayers.

Medicine: Investigated for potential use in drug delivery systems where long-chain alkyl groups can enhance the lipophilicity of drug molecules.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1-chlorohexacosane primarily involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used. The long hydrophobic chain of this compound also allows it to interact with lipid membranes, potentially altering their properties .

Comparison with Similar Compounds

Key Characteristics:

- Structure : A straight-chain alkane with a chlorine atom at the primary (1st) carbon position.

- Natural Occurrence : Found in salt marsh plants (Suaeda vera, Sarcocornia fruticosa, Halimione portulacoides), suggesting ecological roles in plant defense or lipid metabolism .

- Synthesis : Typically prepared via free-radical chlorination of hexacosane or nucleophilic substitution reactions.

No CAS number or exact molecular weight is provided in the available evidence, but theoretical calculations estimate a molecular weight of 401.13 g/mol (based on C₂₆H₅₃Cl).

Comparison with Similar Compounds

Below is a comparative analysis of 1-Chlorohexacosane with structurally related chloroalkanes and cyclic chlorinated compounds.

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard and Environmental Profile Comparison

| Compound | Flammability | Toxicity Profile | Environmental Persistence |

|---|---|---|---|

| This compound | Low | Limited data; likely low acute toxicity | High (due to long chain) |

| 1-Chlorohexane | High | Irritant (skin/eyes); harmful if inhaled | Moderate |

| Chlorocyclohexane | High | Skin/eye irritant; respiratory hazard | Low (volatile) |

Key Findings:

Chain Length vs. Reactivity :

- Shorter chloroalkanes (e.g., 1-Chlorohexane) exhibit higher volatility and flammability due to lower molecular weight .

- Longer chains (e.g., this compound) are more hydrophobic and persistent in environmental systems .

Structural Differences :

- Cyclic chloroalkanes (e.g., Chlorocyclohexane) have distinct reactivity profiles compared to linear analogs. Their ring strain and electron distribution enhance susceptibility to nucleophilic substitution .

Applications :

- Shorter chains are used as solvents or synthetic intermediates, while longer chains may serve niche roles in lipid research or specialty chemicals .

Limitations in Available Data:

- Exact melting/boiling points and ecotoxicological data for this compound are absent in the provided evidence. Comparisons rely on extrapolation from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.